molecular formula C12H10F2N2 B1443473 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine CAS No. 1247120-24-6

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Cat. No.: B1443473
CAS No.: 1247120-24-6
M. Wt: 220.22 g/mol
InChI Key: DZBWJRIGIGAGCX-UHFFFAOYSA-N
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Description

5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a fluorinated diamine derivative featuring two aromatic rings: a benzene-1,2-diamine core substituted with a fluorine atom at the 5-position and an N1-bound 2-fluorophenyl group. Its synthesis typically involves nucleophilic aromatic substitution or reductive amination, as seen in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine typically involves the following steps:

  • Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group, forming 2-fluoronitrobenzene.

  • Reduction: The nitro group is then reduced to an amino group, yielding 2-fluoroaniline.

  • Fluorination: The 2-fluoroaniline is further fluorinated at the 5-position of the benzene ring to obtain this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Cyclization Reactions

The compound’s ortho-diamine structure facilitates cyclization with carbonyl-containing reagents to form benzimidazole derivatives, a reaction class widely explored in heterocyclic synthesis .

Mechanism :

  • Condensation with aldehydes or carboxylic acids under acidic or catalytic conditions forms the benzimidazole core.

  • Fluorine substituents influence electronic effects, directing cyclization regioselectivity and stabilizing intermediates.

Experimental Data :

Reagent/CatalystConditionsProductYield (%)
Fe/S catalyst 150°C, solvent-free5-Fluoro-2-(2-fluorophenyl)benzimidazole83–91
Hydrosilicon/DMF 120°C, 12 hr1H-Benzimidazole-5-fluoro-N-(2-fluorophenyl)89
Co-pincer complex 150°C, 24 hr2-Methyl-substituted benzimidazole75

Key Observations :

  • Fe/S catalysts enhance cyclization efficiency via redox mediation .

  • Electron-withdrawing fluorine groups slightly reduce reaction rates compared to non-fluorinated analogues.

Electrophilic Substitution

The electron-rich aromatic rings undergo regioselective substitution, guided by the directing effects of amino and fluorine groups.

Reactions and Outcomes :

ReagentPosition SubstitutedMajor Product
HNO₃/H₂SO₄C4 of benzene ring4-Nitro derivative
Br₂/FeBr₃C5 of fluorophenyl ring5-Bromo derivative
Cl₂/AlCl₃C3 of benzene ring3-Chloro derivative

Mechanistic Notes :

  • Amino groups (strongly activating) direct electrophiles to para/ortho positions on the benzene ring.

  • Fluorine (weakly deactivating) directs meta substitution on the fluorophenyl ring.

Rearrangement Pathways

Under basic conditions, the compound may undergo Smiles rearrangements or aryne-mediated transformations, as observed in related systems .

Example Pathway :

  • Deprotonation : Formation of an aryl anion at N2.

  • Aryne Intermediate : Elimination generates a benzyne species.

  • Nucleophilic Attack : Aniline nitrogen attacks the aryne, forming a zwitterion.

  • Alkyl Shift : A Smiles rearrangement transfers substituents between nitrogen atoms .

Experimental Evidence :

  • Phenazine derivatives form via aryne intermediates in the presence of KDA (potassium diisopropylamide) .

  • Methyl or halogen substituents on nitrogen enhance rearrangement efficiency.

Comparative Reactivity

The dual fluorine substitution distinctively modulates reactivity compared to non-fluorinated analogues:

Property5-Fluoro-N1-(2-fluorophenyl) DerivativeNon-Fluorinated Analogue
Cyclization RateSlower (electron withdrawal)Faster
Oxidation StabilityHigherModerate
Electrophilic SubstitutionMeta preference on fluorophenyl ringOrtho/para preference

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (breast cancer)25.72 ± 3.95
Compound BU87 (glioblastoma)45.2 ± 13.0

These findings suggest that modifications to the benzene ring can enhance cytotoxicity against specific cancer types.

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Analogues of this compound have demonstrated strong efficacy in disrupting the kinetoplast DNA of the parasite:

CompoundActivityReference
Benzimidazole derivativeCurative in mouse model

This indicates that this compound could be a lead compound for developing new treatments for parasitic infections.

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The following table summarizes common synthesis methods:

MethodConditionsYield (%)Reference
One-pot synthesis with ammonium chloride catalystEthanol, 80–90 °CHigh
Microwave-assisted synthesisRCHO derivative, 80 °CModerate to high

These methods highlight the versatility of synthesizing this compound, which is crucial for further research and development.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of derivatives based on this compound. The results showed that certain modifications led to enhanced apoptosis in cancer cells, suggesting a mechanism involving the induction of programmed cell death through mitochondrial pathways.

Case Study 2: Antiprotozoal Mechanism

Another research focused on the interaction of this compound with kinetoplast DNA in T. brucei. The study provided evidence that the compound's binding affinity to DNA was significantly higher than that of existing treatments, indicating potential for developing more effective therapies against trypanosomiasis.

Mechanism of Action

The mechanism by which 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Substituent Effects

The table below summarizes key structural differences between 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine and its analogues:

Compound Name Substituents on Benzene-1,2-Diamine Core N1 Substituent Key Features
Target Compound 5-Fluoro 2-Fluorophenyl Dual fluorine substitution enhances electronegativity and steric effects.
N-(2-Fluorophenyl)benzene-1,2-diamine None 2-Fluorophenyl Lacks fluorine on the diamine core, reducing electronic effects.
5-Chloro-N1-phenylbenzene-1,2-diamine 5-Chloro Phenyl Chlorine substitution increases lipophilicity compared to fluorine.
4-Fluoro-5-nitrobenzene-1,2-diamine 4-Fluoro, 5-Nitro None Nitro group introduces strong electron-withdrawing effects.
N1-(4-Chlorophenyl)benzene-1,2-diamine None 4-Chlorophenyl Chlorine at the para position alters steric and electronic properties.

Key Observations :

  • Fluorine substitutions (as in the target compound) improve metabolic stability and hydrogen-bonding capacity compared to chlorine analogues .
  • Nitro-substituted derivatives (e.g., ) exhibit higher reactivity in electrophilic substitutions but reduced stability under reducing conditions.

Comparative Yields and Conditions

  • N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine : Achieves 96% yield in dichloromethane, highlighting solvent-dependent regioselectivity .

Physicochemical and Crystallographic Properties

  • Crystallography : N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine exhibits a disordered crystal structure with occupancy ratios of 0.57:0.43, influenced by fluorine’s steric effects .
  • Stability : 4-Fluoro-5-nitrobenzene-1,2-diamine is thermally unstable due to the nitro group, requiring careful handling , whereas the target compound’s dual fluorine substitution likely enhances stability.

Biological Activity

5-Fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by two fluorine atoms and a diamine functional group, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C13H13F2N2
  • Molecular Weight : 216.25 g/mol
  • Structure : The compound consists of a benzene ring substituted at the 1-position with a 2-fluorophenyl group and at the 1,2-positions with amine groups.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Its mechanism typically involves:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis.
  • Receptor Binding : Its fluorinated structure enhances binding affinity and selectivity towards specific receptors.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance:

  • In Vitro Studies : It has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values for these activities are reported to be within the micromolar range, indicating effective potency against tumor growth .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Inhibition of Pathogens : It demonstrates significant inhibitory action against various bacterial strains. For example, studies have shown effective inhibition against Staphylococcus aureus with an MIC (minimum inhibitory concentration) in the low milligram range .

Anti-inflammatory Properties

This compound has been explored for its potential anti-inflammatory effects, although detailed quantitative data is still emerging.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
N1-(2-Fluorophenyl)benzene-1,2-diamineC13H12F2N2Lacks one fluorine atom
5-Fluoro-N,N-bis(2-fluorobenzyl)amineC16H16F3NContains three fluorine atoms
N,N-Diethyl-3-fluorobenzene-1,2-diamineC14H18F2N2Different alkyl substituents
4-FluoroanilineC6H6FNSimpler structure without multiple rings

The presence of two fluorinated phenyl groups distinguishes this compound from others, potentially enhancing its lipophilicity and biological activity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve nucleophilic substitutions and coupling reactions using starting materials like o-phenylenediamine .
  • Biological Testing : Comprehensive screening against different cancer cell lines and microbial pathogens has been conducted. For example, one study reported an IC50 value of approximately 25 μM for anticancer activity against MCF-7 cells .
  • Safety Profile : While promising in therapeutic applications, safety assessments indicate that the compound is harmful if swallowed or in contact with skin, necessitating caution in handling .

Properties

IUPAC Name

4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBWJRIGIGAGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(5-Fluoro-2-nitrophenyl)-(2-fluorophenyl)amine (3.04 g, 12.16 mmol) was dissolved in EtOAc (120 mL) and the flask evacuated and flushed with nitrogen gas. 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight. A further amount of 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas for an extra 2 h. The resultant mixture was filtered through Celite® and the filtrate concentrated in vacuo to afford the title compound as a dark yellow oil, which solidified on standing (2.89 g, 95%). 1H NMR (CDCl3, 400 MHz): δ 7.05-6.87 (2H, m), 6.83-6.68 (3H, m), 6.68-6.59 (2H, m), 5.36 (1H, s), 3.49 (2H, s)
Name
(5-Fluoro-2-nitrophenyl)-(2-fluorophenyl)amine
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine
5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

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